

(R)-Ethyl piperidine-3-carboxylate hydrochloride

CAS number

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Compound of Interest

Compound Name: (R)-Ethyl piperidine-3-carboxylate hydrochloride

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An In-depth Technical Guide to (R)-Ethyl piperidine-3-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive overview of **(R)-Ethyl piperidine-3-carboxylate hydrochloride**, a pivotal chiral building block in modern pharmaceutical development. The document delves into its chemical identity, physicochemical properties, synthesis, and state-of-the-art analytical characterization methods. Emphasis is placed on the critical step of chiral resolution to isolate the desired (R)-enantiomer. Furthermore, this guide explores its significant applications as a precursor in the synthesis of various therapeutic agents, including DPP-4 inhibitors and novel CNS-active compounds. Detailed protocols, safety guidelines, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile intermediate.

Introduction: The Strategic Importance of a Chiral Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and natural alkaloids.^{[1][2]} Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.^[1] The introduction of a chiral center, as seen in (R)-Ethyl piperidine-3-carboxylate, transforms this simple heterocycle

into a high-value intermediate, enabling the stereospecific synthesis of complex drug molecules.^{[2][3]} The (R)-enantiomer, in particular, is a crucial precursor for a range of pharmacologically active compounds, where stereochemistry dictates therapeutic efficacy and safety.^{[4][5]}

This guide focuses on the hydrochloride salt form, which is often preferred in a laboratory and manufacturing setting due to its enhanced stability, improved handling characteristics as a solid, and predictable solubility compared to the free base, which is typically a liquid or oil.^{[3][4][6]} Understanding the technical nuances of this specific salt is paramount for its successful application in multi-step synthetic campaigns.

Nomenclature and Physicochemical Properties

Precise identification of chemical entities is fundamental. (R)-Ethyl piperidine-3-carboxylate and its hydrochloride salt are distinct compounds with unique identifiers and properties. The free base is also commonly referred to as (R)-ethyl nipecotate.^{[7][8]}

Property	(R)-Ethyl piperidine-3-carboxylate (Free Base)	(R)-Ethyl piperidine-3-carboxylate hydrochloride
Synonyms	(R)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester ^{[7][8]}	(R)-3-Piperidinecarboxylic Acid Ethyl Ester HCl ^[9]
CAS Number	25137-01-3 ^{[7][8][10]}	37675-19-7 ^[11]
Molecular Formula	C ₈ H ₁₅ NO ₂ ^[7]	C ₈ H ₁₅ NO ₂ ·HCl ^[11] (or C ₈ H ₁₆ CINO ₂) ^{[12][13]}
Molecular Weight	157.21 g/mol ^{[7][8]}	193.67 g/mol ^{[11][12][13]}
Appearance	Colorless to light yellow liquid ^{[4][6]}	White to off-white solid
Density	~1.092 g/mL at 25 °C ^[7]	Not applicable (solid)
Solubility	Soluble in common organic solvents like dichloromethane, ethanol, and DMSO ^[3]	Soluble in water and alcohols
Storage	Store in a cool, dry, well-ventilated place, protected from moisture and light ^[3]	Store under inert gas (e.g., Argon) at room temperature ^[11]

Synthesis and Chiral Resolution: From Racemate to Enantiopure Intermediate

The industrial production of enantiomerically pure **(R)-Ethyl piperidine-3-carboxylate hydrochloride** hinges on two key stages: the synthesis of the racemic ethyl nipecotate and its subsequent optical resolution.

Synthesis of Racemic Ethyl Piperidine-3-carboxylate

The racemic precursor is typically synthesized via the hydrogenation of a pyridine-based starting material, such as ethyl nicotinate. This reduction of the aromatic pyridine ring to a piperidine ring can be achieved using various catalytic systems. A common approach involves

catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) under hydrogen pressure.[14]

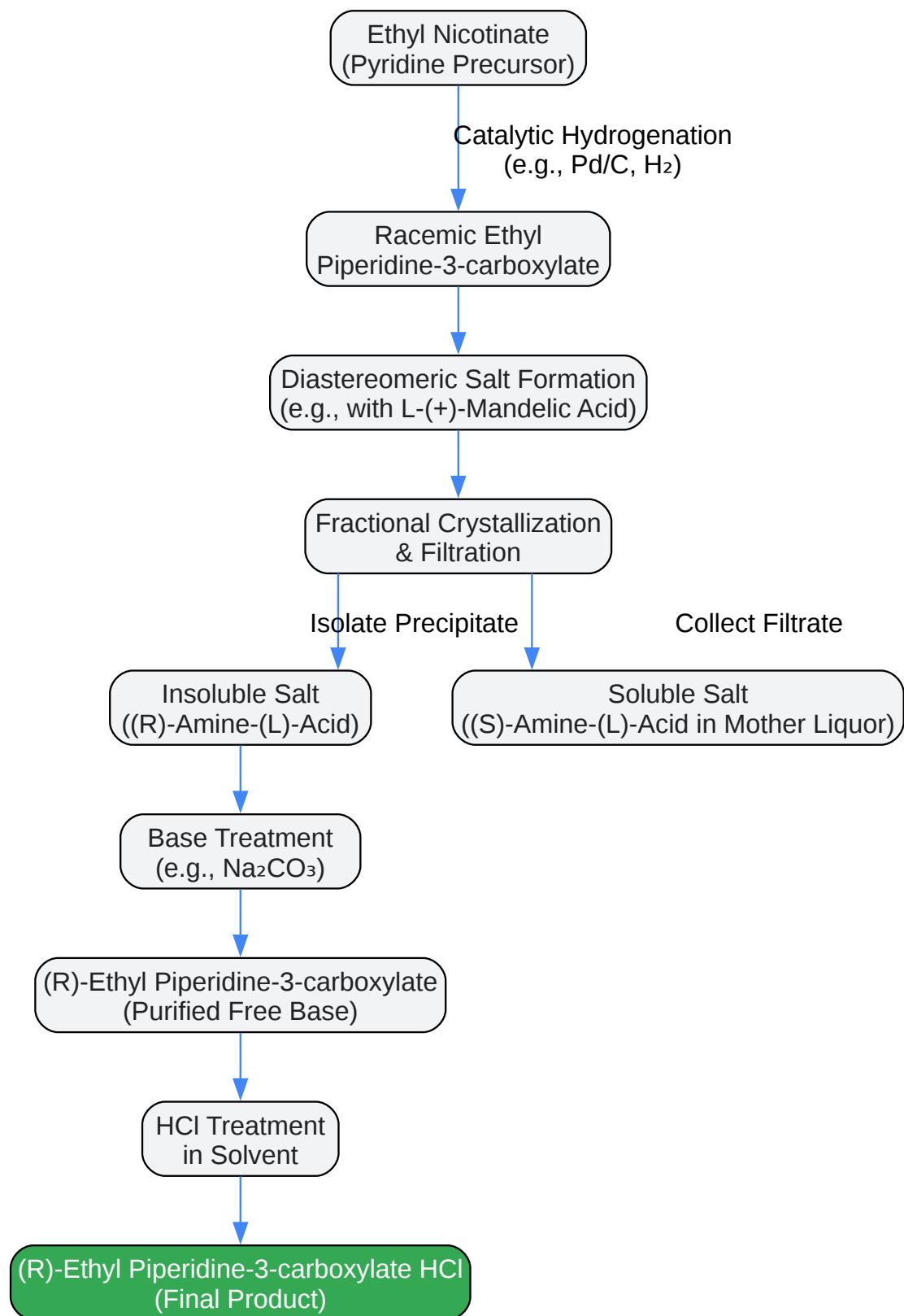
Chiral Resolution: The Critical Separation

The separation of the racemic mixture into its constituent enantiomers is the most crucial and often challenging step. Classical resolution via diastereomeric salt formation is a widely employed and scalable method. This process relies on reacting the racemic base (ethyl nipecotate) with a chiral acid. The resulting diastereomeric salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.

Commonly used resolving agents include enantiomerically pure forms of tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or mandelic acid.[5][15][16][17] The choice of resolving agent and solvent system is critical for achieving high yield and high enantiomeric excess (e.e.). For example, dibenzoyl-L-tartaric acid can be used to selectively precipitate the (S)-enantiomer salt, leaving the (R)-enantiomer enriched in the mother liquor, or vice-versa depending on the conditions.[5][17]

Formation of the Hydrochloride Salt

Once the desired (R)-enantiomer is isolated and purified, it is converted to the hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable organic solvent (e.g., ethyl acetate, isopropanol) and treating it with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl). The hydrochloride salt precipitates from the solution and can be collected by filtration, washed, and dried. This final form is a stable, crystalline solid, which is ideal for storage and subsequent use.[14]

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Caption: General workflow for the synthesis and chiral resolution of (R)-Ethyl piperidine-3-carboxylate HCl.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical control is essential to validate the identity, purity, and enantiomeric integrity of the final product. A multi-technique approach is required for comprehensive characterization.

Structural and Purity Analysis

- NMR Spectroscopy (^1H and ^{13}C): Nuclear Magnetic Resonance is used to confirm the molecular structure of the compound. The spectra should be consistent with the expected piperidine ring and ethyl ester functionalities.
- Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the expected mass for both the free base cation and the intact salt.
- High-Performance Liquid Chromatography (HPLC): An achiral HPLC method (e.g., reversed-phase) is used to determine the chemical purity of the compound, separating it from any residual starting materials or by-products.

Enantiomeric Purity Determination

Determining the enantiomeric excess (e.e.) is the most critical quality control parameter. This is almost exclusively performed using Chiral High-Performance Liquid Chromatography (CHPLC).

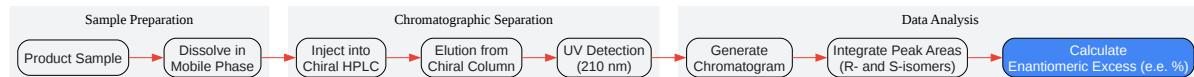
Protocol: Chiral HPLC for Enantiomeric Purity of Ethyl Nipecotate

This protocol is a representative method based on established techniques for separating ethyl nipecotate enantiomers.[\[15\]](#)

- Column Selection: An immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IC) is effective for this separation.[\[15\]](#)
- Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[\[15\]](#) The diethylamine is a crucial additive that

improves peak shape and resolution for basic analytes like piperidines.

- Sample Preparation: Accurately weigh and dissolve a sample of (R)-Ethyl piperidine-3-carboxylate HCl in the mobile phase to a concentration of approximately 1 mg/mL. A sample of the racemic compound should also be prepared as a reference to confirm the retention times of both enantiomers.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25 °C
 - Injection Volume: 10 µL
 - Detection: UV at 210 nm
- Analysis: Inject the racemic standard to identify the peaks for the (R)- and (S)-enantiomers. Then, inject the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
 - $e.e. (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$



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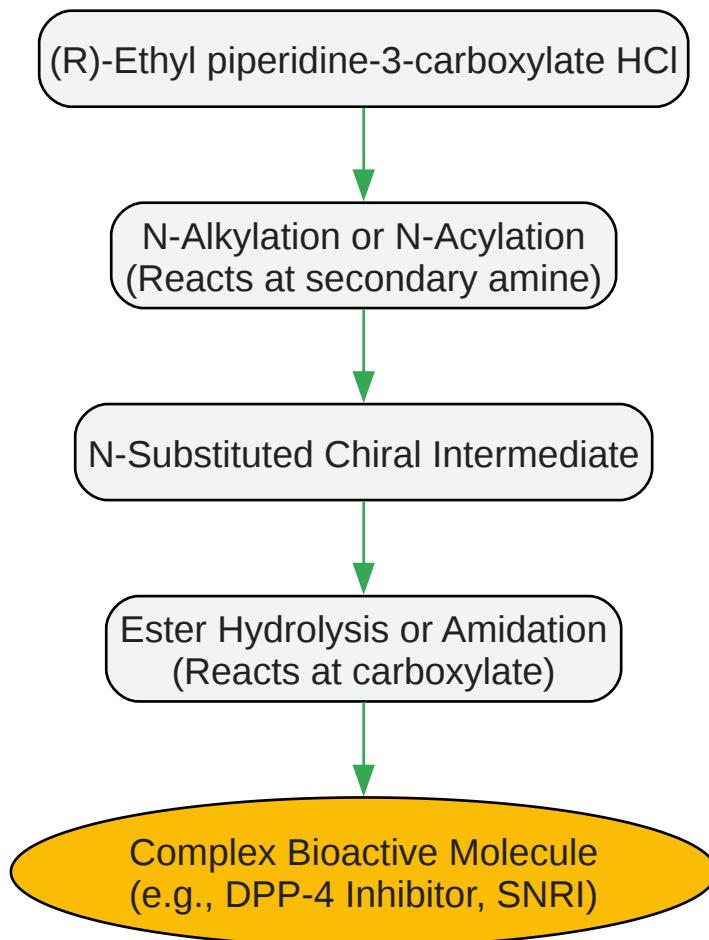
Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

Applications in Drug Discovery and Development

(R)-Ethyl piperidine-3-carboxylate is not just an intermediate; it is a key strategic component for accessing specific, high-value therapeutic targets. Its utility stems from the fixed

stereochemistry and the presence of two reactive handles: the secondary amine and the ethyl ester.

- **GABA Uptake Inhibitors:** As an analogue of nipecotic acid, a known GABA reuptake inhibitor, this scaffold is fundamental to the design of anticonvulsant and anti-anxiety drugs.^[7] The (R)-enantiomer of nipecotic acid is a more potent inhibitor of GABA uptake than the (S)-isomer.^[5]
- **DPP-4 Inhibitors:** It is a documented reactant for the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.^{[7][8]}
- **Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs):** The piperidine core is integral to many CNS agents, and this chiral synthon is used in the development of novel SNRIs for treating depression and other mood disorders.^[7]
- **Muscarinic Receptor Ligands:** Research has shown that (R)-nipecotic acid ethyl ester ((R)-NAEE) interacts directly with cholinergic muscarinic receptors, acting as an agonist for the M2 subtype and an antagonist at M1 sites, highlighting its potential in neuropharmacology.
^[18]



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Caption: Role as a versatile scaffold in multi-step drug synthesis.

Safety, Handling, and Storage

Proper handling of (R)-Ethyl piperidine-3-carboxylate and its hydrochloride salt is crucial for laboratory safety.

- Hazard Identification: The compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[7][19]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][20] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20]
- First Aid Measures:

- Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12][20]
- Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12][20]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and get medical attention.[12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][20]
- Storage: The hydrochloride salt should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[20] For long-term stability, especially for the free base, storage under an inert atmosphere (e.g., argon) is recommended.[11]
- Incompatibilities: Avoid strong oxidizing agents, moisture, and water, as the compound can be hygroscopic.[14][20]

Conclusion

(R)-Ethyl piperidine-3-carboxylate hydrochloride is a cornerstone chiral building block for modern pharmaceutical synthesis. Its value lies in the stereochemically defined piperidine scaffold, which allows for the efficient and targeted construction of complex drug candidates. A thorough understanding of its synthesis, particularly the nuances of chiral resolution, coupled with robust analytical characterization, is essential for its effective application. By adhering to proper handling and safety protocols, researchers and drug development professionals can leverage this powerful intermediate to accelerate the discovery of new and improved therapeutics.

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References

- 1. acgpubs.org [acgpubs.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 4. CAS 25137-01-3: (-)-Ethyl nipecotate | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl (3R)-piperidine-3-carboxylate CAS 25137-01-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]
- 10. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 11. calpaclab.com [calpaclab.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 17. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 18. (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.es [fishersci.es]
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